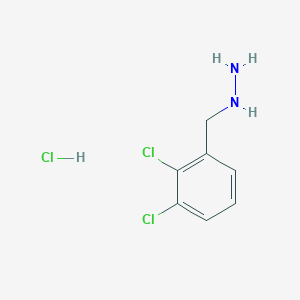

(2,3-Dichlorobenzyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,3-Dichlorobenzyl)hydrazine hydrochloride is a chemical compound with significant applications in various fields such as medical research, environmental research, and industrial research. It possesses unique chemical properties and biological activities that make it valuable for different applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Hydrazone Formation

The hydrazine group reacts with aldehydes or ketones to form hydrazones, which are precursors for heterocycles like triazoles and oxadiazoles:

-

Reaction with Benzaldehyde :

Forms 2,3-dichlorobenzyl hydrazone, which can undergo oxidative cyclization to 1,2,4-triazoles under iodine catalysis .

| Carbonyl Compound | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | I₂, TBHP | 1,2,4-Triazole derivative | 78% |

Reduction of Nitro Groups

The hydrazine moiety acts as a reducing agent in the presence of transition metals. For example:

-

Reduction of 2,3-Dichloronitrobenzene :

Converts nitro groups to amines under mild conditions (50–80°C, ethanol/water) .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene | Hydrazine hydrate, 80°C | 2,3-Dichloroaniline | 95% |

Metal-Free C–H Arylation

(2,3-Dichlorobenzyl)hydrazine hydrochloride facilitates arylation of imidazoheterocycles under metal-free conditions:

-

Reaction with Imidazo[1,2-a]pyridine :

Forms 3-aryl imidazo[1,2-a]pyridines at room temperature via radical intermediates .

| Imidazoheterocycle | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | TBHP, RT, 6 hrs | 3-(2,3-Dichlorophenyl)imidazo[1,2-a]pyridine | 83% |

Triazole and Thiadiazole Formation

Reactions with carbon disulfide or isocyanides yield sulfur- or nitrogen-containing heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbon disulfide | KOH, ethanol, 12 hrs | 2-Amino-1,3,4-thiadiazole | 75% |

Pharmaceutical Intermediate

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a dichlorobenzyl structure with a hydrazine functional group, influencing its reactivity and interaction with biological molecules. Its molecular formula is C7H9Cl3N2 with a molecular weight of 227.5 g/mol.

Mechanism of Action : The hydrazine moiety allows for the formation of stable complexes with biomolecules, potentially inhibiting or modifying their activity. This interaction can lead to alterations in cellular processes, making it a candidate for therapeutic applications.

Scientific Research Applications

-

Medicinal Chemistry :

- Antifungal Activity : Studies have demonstrated that (2,3-Dichlorobenzyl)hydrazine hydrochloride exhibits antifungal properties against Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antifungal agent.

- Cytotoxicity : It has shown selective toxicity towards cancer cells in various cell lines while sparing normal cells, suggesting its utility in targeted cancer therapies.

-

Biochemical Assays :

- The compound is utilized in the development of biochemical assays to study enzymatic activity and metabolic pathways.

-

Organic Synthesis :

- As a reagent in organic synthesis, it participates in nucleophilic substitution reactions and condensation reactions, leading to the formation of various derivatives useful in further chemical research.

- Industrial Applications :

Case Studies

- Antifungal Efficacy Study : In a controlled experiment involving mice infected with C. neoformans, treatment with this compound resulted in significantly increased survival rates compared to untreated controls.

- Cytotoxicity Assessment : Experiments conducted on various cancer cell lines revealed that this compound selectively inhibited proliferation in tumor cells while exhibiting lower toxicity towards normal cells, indicating potential for targeted therapy.

Toxicological Profile

Understanding the toxicological profile is crucial for potential therapeutic applications. Hydrazine derivatives can exhibit acute toxicity; thus, comprehensive evaluation is necessary before clinical application.

Mecanismo De Acción

The mechanism of action of (2,3-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and has been explored for its therapeutic potential in treating certain diseases .

Comparación Con Compuestos Similares

Similar Compounds

- (2,4-Dichlorobenzyl)hydrazine hydrochloride

- (3,4-Dichlorobenzyl)hydrazine hydrochloride

- 2,6-Dichlorophenylhydrazine hydrochloride

Uniqueness

(2,3-Dichlorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry .

Actividad Biológica

(2,3-Dichlorobenzyl)hydrazine hydrochloride is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dichlorobenzyl structure, which influences its reactivity and interaction with biological molecules. The presence of the hydrazine functional group allows for the formation of stable complexes with various biomolecules, potentially modifying their activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in cellular processes, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modification of Protein Function : By forming complexes with proteins, it can alter their conformation and function.

- Antimicrobial Activity : Investigations have shown potential antifungal properties against various pathogens.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties. A study evaluating its efficacy against Cryptococcus neoformans demonstrated that it could inhibit fungal growth effectively. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile compared to standard antifungal agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown selective toxicity towards certain tumor cells while exhibiting lower toxicity towards normal cells.

Case Studies

- Study on Antifungal Efficacy : In a controlled experiment, mice infected with C. neoformans were treated with this compound. The results showed a significant increase in survival rates compared to untreated controls, indicating its potential as an antifungal therapeutic agent .

- Cytotoxicity Assessment : A series of experiments conducted on various cancer cell lines demonstrated that the compound selectively inhibited the proliferation of cancer cells while sparing normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Studies indicate that hydrazine derivatives can exhibit acute toxicity; therefore, careful evaluation is necessary.

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3,11H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBXXOXBYYTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.